
2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as Compound X, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
作用機序
2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound X inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes, this compound X activates the AMPK pathway, which is involved in glucose metabolism. In inflammation, this compound X inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects. In cancer cells, this compound X induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In diabetes, this compound X improves glucose tolerance, increases insulin sensitivity, and reduces oxidative stress. In inflammation, this compound X reduces the production of inflammatory cytokines and reactive oxygen species.
実験室実験の利点と制限
One advantage of using 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using this compound X is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X. One direction is to further investigate its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, research could focus on identifying the optimal dosage and administration route for this compound X in order to maximize its therapeutic effects.
合成法
The synthesis of 2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X involves the reaction of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound X.
科学的研究の応用
2,4-dimethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide X has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound X has been shown to inhibit tumor growth in vitro and in vivo, as well as induce apoptosis in cancer cells. In diabetes research, this compound X has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, this compound X has been shown to reduce inflammation and oxidative stress in animal models.
特性
IUPAC Name |
2,4-dimethyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-9-11-20(17(2)15-16)28(26,27)22-13-6-14-24-21(25)12-10-19(23-24)18-7-4-3-5-8-18/h3-5,7-12,15,22H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMVQMBNANZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)
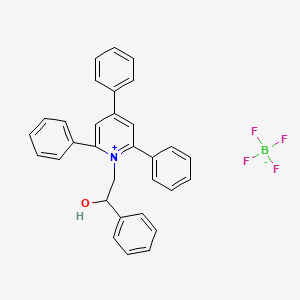
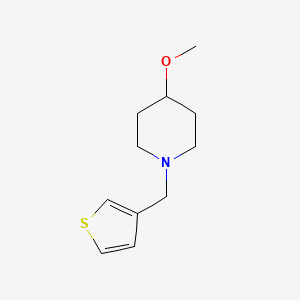
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)

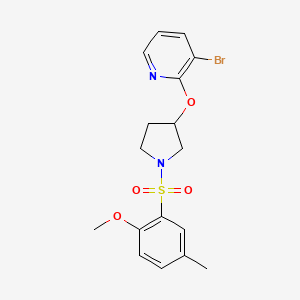
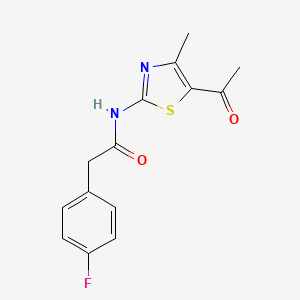
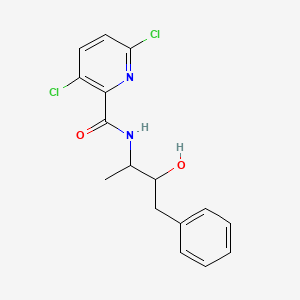
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)
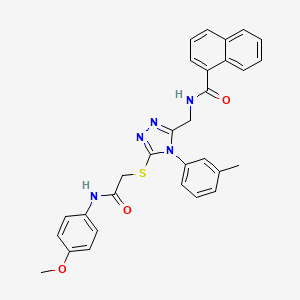
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)